molecular formula C14H20N2O B8222929 (S)-4-Isopropyl-2-(2-(pyridin-2-yl)propan-2-yl)-4,5-dihydrooxazole

(S)-4-Isopropyl-2-(2-(pyridin-2-yl)propan-2-yl)-4,5-dihydrooxazole

Cat. No.: B8222929
M. Wt: 232.32 g/mol
InChI Key: ZTOIERQCJFMEPI-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-4-Isopropyl-2-(2-(pyridin-2-yl)propan-2-yl)-4,5-dihydrooxazole: is a complex organic compound characterized by its unique molecular structure This compound belongs to the class of oxazoles, which are five-membered heterocyclic compounds containing one oxygen atom and one nitrogen atom in the ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-Isopropyl-2-(2-(pyridin-2-yl)propan-2-yl)-4,5-dihydrooxazole typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions may vary depending on the specific synthetic route chosen, but they generally involve the use of strong acids or bases to facilitate the formation of the oxazole ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can also play a crucial role in the efficient production of this compound.

Chemical Reactions Analysis

(S)-4-Isopropyl-2-(2-(pyridin-2-yl)propan-2-yl)-4,5-dihydrooxazole: can undergo various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: Substitution reactions at different positions of the molecule can yield a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.

Major Products Formed:

Scientific Research Applications

(S)-4-Isopropyl-2-(2-(pyridin-2-yl)propan-2-yl)-4,5-dihydrooxazole: has several scientific research applications, including:

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may serve as a ligand for biological receptors or as a probe in biochemical studies.

  • Industry: Use in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which (S)-4-Isopropyl-2-(2-(pyridin-2-yl)propan-2-yl)-4,5-dihydrooxazole exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological or chemical outcomes. The exact mechanism of action would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(S)-4-Isopropyl-2-(2-(pyridin-2-yl)propan-2-yl)-4,5-dihydrooxazole: can be compared with other similar compounds, such as:

  • 2-(Pyridin-2-yl)isopropyl amine:

  • 2,6-Bis[(4S)-(-)-isopropyl-2-oxazolin-2-yl]pyridine: A bis-oxazoline derivative with unique chemical properties.

Uniqueness: The presence of the isopropyl and pyridin-2-yl groups in this compound distinguishes it from other similar compounds, providing it with unique chemical and biological properties.

Properties

IUPAC Name

(4S)-4-propan-2-yl-2-(2-pyridin-2-ylpropan-2-yl)-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-10(2)11-9-17-13(16-11)14(3,4)12-7-5-6-8-15-12/h5-8,10-11H,9H2,1-4H3/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTOIERQCJFMEPI-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1COC(=N1)C(C)(C)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1COC(=N1)C(C)(C)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.